
Ac-D-Trp-D-Phe(4-Cl)-D-Trp-Ser-Tyr-D-Lys-Leu-Arg-Pro-D-Ala-NH2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ac-D-Trp-D-Phe(4-Cl)-D-Trp-Ser-Tyr-D-Lys-Leu-Arg-Pro-D-Ala-NH2 is a synthetic peptide compound. It is a modified version of the luteinizing hormone-releasing hormone (LHRH) analog, which is used in various scientific and medical applications. The compound is characterized by the presence of several D-amino acids and a chlorine-substituted phenylalanine residue, which contribute to its unique properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ac-D-Trp-D-Phe(4-Cl)-D-Trp-Ser-Tyr-D-Lys-Leu-Arg-Pro-D-Ala-NH2 involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The initial amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each amino acid in the sequence.
Cleavage and Deprotection: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ac-D-Trp-D-Phe(4-Cl)-D-Trp-Ser-Tyr-D-Lys-Leu-Arg-Pro-D-Ala-NH2 can undergo various chemical reactions, including:
Oxidation: The tryptophan residues can be oxidized to form kynurenine derivatives.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: The chlorine atom on the phenylalanine residue can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Kynurenine derivatives.
Reduction: Free thiol-containing peptides.
Substitution: Substituted phenylalanine derivatives.
Wissenschaftliche Forschungsanwendungen
Ac-D-Trp-D-Phe(4-Cl)-D-Trp-Ser-Tyr-D-Lys-Leu-Arg-Pro-D-Ala-NH2 has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Employed in studies of peptide-receptor interactions and signal transduction pathways.
Medicine: Investigated for its potential therapeutic effects in hormone-related disorders and cancer.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Wirkmechanismus
The mechanism of action of Ac-D-Trp-D-Phe(4-Cl)-D-Trp-Ser-Tyr-D-Lys-Leu-Arg-Pro-D-Ala-NH2 involves binding to specific receptors, such as the luteinizing hormone-releasing hormone receptor (LHRH-R). Upon binding, it modulates the receptor’s activity, leading to downstream effects on hormone release and cellular signaling pathways. The presence of D-amino acids and the chlorine-substituted phenylalanine residue enhance the compound’s stability and receptor affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ac-D-Trp-D-Phe-D-Trp-Ser-Tyr-D-Lys-Leu-Arg-Pro-D-Ala-NH2: Lacks the chlorine substitution on phenylalanine.
Ac-D-Trp-D-Phe(4-F)-D-Trp-Ser-Tyr-D-Lys-Leu-Arg-Pro-D-Ala-NH2: Contains a fluorine substitution instead of chlorine.
Ac-D-Trp-D-Phe(4-Br)-D-Trp-Ser-Tyr-D-Lys-Leu-Arg-Pro-D-Ala-NH2: Contains a bromine substitution instead of chlorine.
Uniqueness
The unique feature of Ac-D-Trp-D-Phe(4-Cl)-D-Trp-Ser-Tyr-D-Lys-Leu-Arg-Pro-D-Ala-NH2 is the chlorine substitution on the phenylalanine residue, which enhances its receptor binding affinity and stability compared to other similar compounds. This modification makes it a valuable tool in research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C71H94ClN17O13 |
|---|---|
Molekulargewicht |
1429.1 g/mol |
IUPAC-Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C71H94ClN17O13/c1-39(2)31-54(63(95)83-53(18-11-29-77-71(75)76)70(102)89-30-12-19-60(89)69(101)80-40(3)61(74)93)84-62(94)52(17-9-10-28-73)82-64(96)55(33-43-22-26-47(92)27-23-43)86-68(100)59(38-90)88-67(99)58(35-45-37-79-51-16-8-6-14-49(45)51)87-65(97)56(32-42-20-24-46(72)25-21-42)85-66(98)57(81-41(4)91)34-44-36-78-50-15-7-5-13-48(44)50/h5-8,13-16,20-27,36-37,39-40,52-60,78-79,90,92H,9-12,17-19,28-35,38,73H2,1-4H3,(H2,74,93)(H,80,101)(H,81,91)(H,82,96)(H,83,95)(H,84,94)(H,85,98)(H,86,100)(H,87,97)(H,88,99)(H4,75,76,77)/t40-,52-,53+,54+,55+,56-,57-,58-,59+,60+/m1/s1 |
InChI-Schlüssel |
DIFMZIBGYYLXJI-ZVULUNLCSA-N |
Isomerische SMILES |
C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CCCCN)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@@H](CC5=CC=C(C=C5)Cl)NC(=O)[C@@H](CC6=CNC7=CC=CC=C76)NC(=O)C |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=C(C=C5)Cl)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


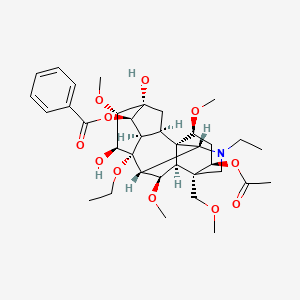
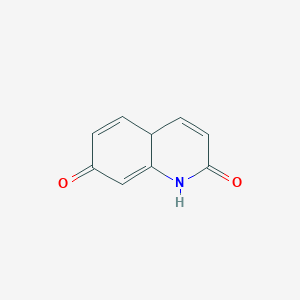
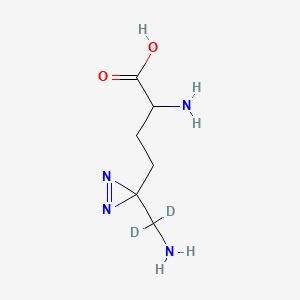
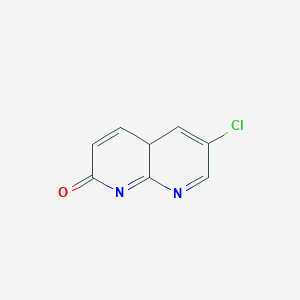
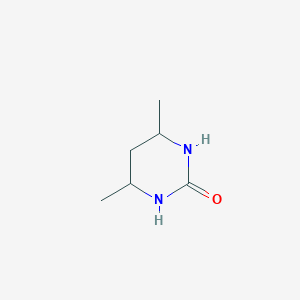
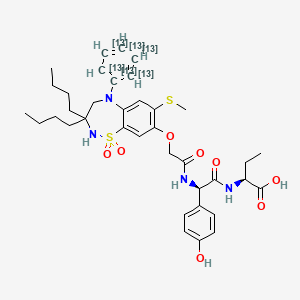


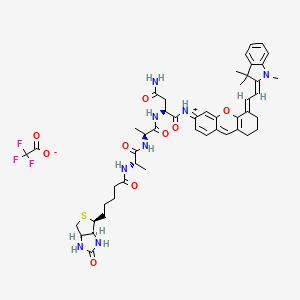
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(phenylmethoxycarbonylamino)piperidine-4-carboxylate](/img/structure/B12364839.png)
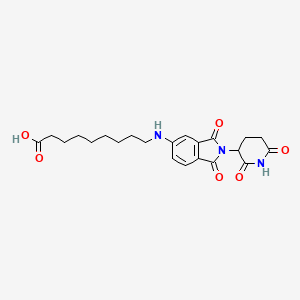
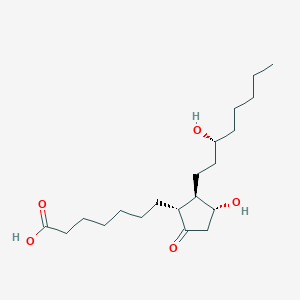
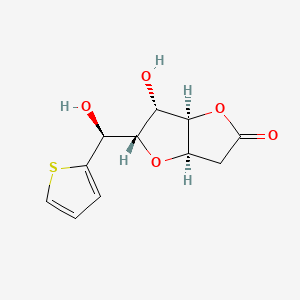
![[(2E,6Z,9Z,12Z,15Z)-1,1,1-trifluorohenicosa-2,6,9,12,15-pentaen-2-yl] 2-(4-benzoylphenyl)propanoate](/img/structure/B12364861.png)
